molecular formula C8H14O2 B14745585 3-Methyl-2-pentenyl acetate CAS No. 925-72-4

3-Methyl-2-pentenyl acetate

Cat. No.: B14745585
CAS No.: 925-72-4
M. Wt: 142.20 g/mol
InChI Key: IJCQHJBYPARIAQ-FNORWQNLSA-N
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Description

3-Methyl-2-pentenyl acetate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of 3-methyl-2-pentanol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-pentenyl acetate can be synthesized through the esterification of 3-methyl-2-pentanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pentenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methyl-2-pentanol and acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-Methyl-2-pentanol and acetic acid.

    Reduction: 3-Methyl-2-pentanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

3-Methyl-2-pentenyl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industries for its fruity aroma.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pentenyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

3-Methyl-2-pentenyl acetate can be compared with other esters such as:

    Isoamyl acetate: Known for its banana-like odor, used in similar applications in the fragrance and flavor industries.

    Ethyl acetate: A common solvent with a fruity odor, widely used in the chemical industry.

    Butyl acetate: Used as a solvent and in the production of lacquers and paints.

The uniqueness of this compound lies in its specific fruity odor and its applications in specialized fragrance formulations.

Properties

CAS No.

925-72-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(E)-3-methylpent-2-enyl] acetate

InChI

InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+

InChI Key

IJCQHJBYPARIAQ-FNORWQNLSA-N

Isomeric SMILES

CC/C(=C/COC(=O)C)/C

Canonical SMILES

CCC(=CCOC(=O)C)C

Origin of Product

United States

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